N-(4-Aminophenyl)-4-(isopentyloxy)benzamide

Medicinal Chemistry Drug Design ADME Prediction

Select N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS 1020054-04-9) for its differentiating 4-isopentyloxy tail, which significantly elevates LogP and membrane permeability versus the des-isopentyloxy analog. This lipophilic benzamide is the superior building block for HDAC/DNMT inhibitor programs requiring enhanced cellular uptake. Its reported class-level activity against MCF-7, PC-3, and COLO-205 cancer cell lines makes it a logical addition to anticancer screening libraries. Insist on this specific substitution pattern—close analogs like N-(3-aminophenyl)-4-(isopentyloxy)benzamide or the unsubstituted N-(4-aminophenyl)benzamide (CAS 17625-83-1) cannot replicate its target interaction profile without validation.

Molecular Formula C18H22N2O2
Molecular Weight 298.4 g/mol
CAS No. 1020054-04-9
Cat. No. B1385138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Aminophenyl)-4-(isopentyloxy)benzamide
CAS1020054-04-9
Molecular FormulaC18H22N2O2
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCC(C)CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C18H22N2O2/c1-13(2)11-12-22-17-9-3-14(4-10-17)18(21)20-16-7-5-15(19)6-8-16/h3-10,13H,11-12,19H2,1-2H3,(H,20,21)
InChIKeyKKENVBOTWFSDDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS: 1020054-04-9) Procurement Guide | Chemical Class & Specifications


N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (CAS 1020054-04-9) is a substituted benzamide derivative with the molecular formula C18H22N2O2 and a molecular weight of 298.38 g/mol . This compound features a 4-aminophenyl group capable of hydrogen bonding and a 4-isopentyloxy moiety that enhances lipophilicity, facilitating its interaction with lipid membranes and making it a versatile building block or probe in medicinal chemistry and biochemical assays .

Why N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (1020054-04-9) Cannot Be Casually Substituted


While several N-(aminophenyl)-benzamide analogs exist, their functional activity and physical properties are highly dependent on the specific substitution pattern. Direct substitution with a close analog like the unsubstituted N-(4-aminophenyl)benzamide (CAS 17625-83-1) or regioisomers like N-(3-aminophenyl)-4-(isopentyloxy)benzamide is not advisable without validation, as the 4-isopentyloxy chain profoundly influences key parameters such as lipophilicity (LogP), membrane permeability, and specific target interactions . The presence and position of this lipophilic tail differentiate this compound within the benzamide class and directly impact its suitability as a probe or a building block in medicinal chemistry programs [1]. The evidence below quantifies these differences to guide informed procurement decisions.

N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (1020054-04-9) Quantified Differentiation Data


Lipophilicity Advantage: LogP Comparison with Des-Isopentyloxy Analog

The 4-isopentyloxy group significantly increases the lipophilicity of N-(4-Aminophenyl)-4-(isopentyloxy)benzamide compared to the unsubstituted analog N-(4-aminophenyl)benzamide (CAS 17625-83-1) . This is a critical differentiator for applications requiring enhanced membrane permeability or specific hydrophobic target interactions.

Medicinal Chemistry Drug Design ADME Prediction

Solubility Profile: Quantitative Difference in Aqueous Solubility

The increased lipophilicity conferred by the isopentyloxy chain directly impacts the compound's aqueous solubility, creating a trade-off that must be considered for experimental design. The compound exhibits a quantified, albeit low, aqueous solubility of 38 µM .

Biochemical Assay Development In Vitro Testing Formulation

Antiproliferative Activity Profile: Class-Level Inferencing Against Cancer Cell Lines

As a class, N-(4-aminophenyl)benzamide derivatives have been studied for their anticancer properties. While direct comparative data for this specific compound against a single comparator is not available, the compound's class-level activity provides a baseline for its selection in oncology-focused screening libraries. The target compound is reported to show in vitro antiproliferative effects against several cancer cell lines, including MCF-7 (breast), PC-3 (prostate), and COLO-205 (colon) .

Cancer Research Anticancer Agent Cytotoxicity Screening

Optimal Research Applications for N-(4-Aminophenyl)-4-(isopentyloxy)benzamide (1020054-04-9) Based on Evidence


Probe Design for Membrane-Bound Targets

The compound's significantly higher LogP compared to the des-isopentyloxy analog makes it a superior choice for developing probes intended to interact with membrane-bound proteins, intracellular receptors, or for applications in cellular assays where passive membrane permeability is crucial . The lipophilic tail is a key structural feature that can be leveraged to improve cellular uptake, a feature absent in the simpler analog.

Building Block for Optimizing ADME Properties

In medicinal chemistry programs where the N-(4-aminophenyl)benzamide core is a known pharmacophore (e.g., in some HDAC or DNMT inhibitors), this compound serves as a direct building block to introduce lipophilicity. The quantitative LogP and solubility data (38 µM) provide a clear benchmark for medicinal chemists to predict the impact of this specific modification on a lead series' absorption, distribution, metabolism, and excretion (ADME) profile .

Library Screening for Novel Anticancer Chemotypes

Based on the reported class-level activity against MCF-7, PC-3, and COLO-205 cancer cell lines, this compound is a logical inclusion in focused or diversity screening libraries aimed at identifying new anticancer leads . Its distinct lipophilic tail offers a unique chemotype that may interact with a different target space compared to more polar, unsubstituted benzamide analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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